molecular formula C14H9ClF5NS B1429594 2-(4-Chlorophenyl)-6-pentafluorosulfanyl-1H-indole CAS No. 1394319-73-3

2-(4-Chlorophenyl)-6-pentafluorosulfanyl-1H-indole

Cat. No.: B1429594
CAS No.: 1394319-73-3
M. Wt: 353.7 g/mol
InChI Key: LWQBJUGFXPLWCZ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-6-pentafluorosulfanyl-1H-indole is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a 4-chlorophenyl group and a pentafluorosulfanyl group attached to the indole core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-6-pentafluorosulfanyl-1H-indole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-6-pentafluorosulfanyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding indole-2-carboxylates, while reduction can produce various reduced indole derivatives .

Scientific Research Applications

2-(4-Chlorophenyl)-6-pentafluorosulfanyl-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-6-pentafluorosulfanyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole core allows it to bind with high affinity to various receptors, influencing biological processes such as signal transduction and gene expression . The presence of the 4-chlorophenyl and pentafluorosulfanyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the 4-chlorophenyl and pentafluorosulfanyl groups, which may confer distinct chemical and biological properties compared to other indole derivatives .

Properties

IUPAC Name

[2-(4-chlorophenyl)-1H-indol-6-yl]-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF5NS/c15-11-4-1-9(2-5-11)13-7-10-3-6-12(8-14(10)21-13)22(16,17,18,19)20/h1-8,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQBJUGFXPLWCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701182987
Record name (OC-6-21)-[2-(4-Chlorophenyl)-1H-indol-6-yl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701182987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394319-73-3
Record name (OC-6-21)-[2-(4-Chlorophenyl)-1H-indol-6-yl]pentafluorosulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394319-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (OC-6-21)-[2-(4-Chlorophenyl)-1H-indol-6-yl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701182987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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